8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
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Overview
Description
8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. The presence of a trifluoromethyl group and a sulfonyl group attached to the phenyl ring imparts significant chemical stability and reactivity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the radical trifluoromethylation step, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can lead to the formation of sulfonic acids, while reduction can yield sulfides.
Scientific Research Applications
8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane Derivatives: These compounds share a similar spirocyclic structure but differ in their functional groups.
Trifluoromethyl Phenyl Sulfone: This compound is similar in having a trifluoromethyl group and a sulfonyl group but lacks the spirocyclic structure.
Uniqueness
What sets 8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane apart is its unique combination of a spirocyclic core with a trifluoromethyl and sulfonyl group. This combination imparts unique chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
8-[4-(trifluoromethyl)phenyl]sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3S2/c15-14(16,17)11-1-3-12(4-2-11)23(19,20)18-7-5-13(6-8-18)21-9-10-22-13/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRROATXBXFIHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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